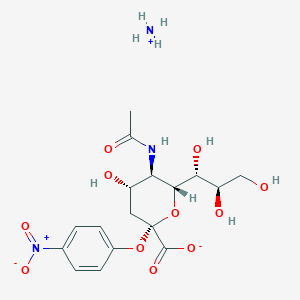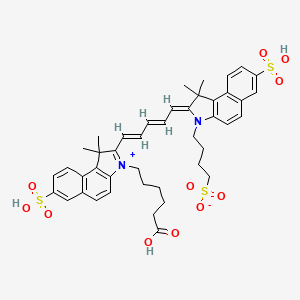
ethyl 4-(1H-imidazol-2-yl)benzoate
Vue d'ensemble
Description
Ethyl 4-(1H-imidazol-2-yl)benzoate is a derivative of imidazole . Imidazole derivatives are heterocyclic building blocks used in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives, such as ethyl 4-(1H-imidazol-2-yl)benzoate, involves cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . This method, catalyzed by ZnO-NPs, has been shown to yield higher product amounts, require less catalyst, and take less time compared to traditional methods . Another synthesis method involves the oxidative condensation of ketones and amidines .Chemical Reactions Analysis
Imidazole derivatives, including ethyl 4-(1H-imidazol-2-yl)benzoate, have been used in a variety of chemical reactions. For instance, they have been used in the synthesis of heterocyclic structures . They have also been subjected to a series of heterocyclization reactions with different chemical reagents .Applications De Recherche Scientifique
Novel Synthesis Methods
- Tandem Annulation Reaction : A novel synthesis method involving a tandem annulation reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions has been developed, resulting in compounds like ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate (Zhu et al., 2012).
Corrosion Inhibition
Mild Steel Protection in Acidic Environments : Derivatives of ethyl 4-(1H-imidazol-2-yl)benzoate have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, contributing to increased resistance against corrosion (Ammal et al., 2018).
Brass Corrosion Inhibition : Specific compounds like 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate have shown excellent inhibitory effects on brass corrosion in acidic solutions. Their efficiency is attributed to the formation of a protective film on the brass surface, thereby significantly reducing corrosion rates (Khrifou et al., 2019).
Pharmaceutical Research
Antidepressant Potential : Ethyl 4-(1H-imidazol-2-yl)benzoate derivatives have been explored for their potential as antidepressants. Specific compounds in this class have shown selective alpha 2-adrenoceptor antagonist activity, which is promising for clinical evaluation in the treatment of depression (Caroon et al., 1982).
Cardiovascular Therapeutics : The compound has also been evaluated for its effects on cardiovascular health. Certain derivatives have been studied for their potential as antihypertensive agents, showing promise in affecting mean arterial blood pressure and heart rate in hypertensive models (Touzeau et al., 2003).
Antiplatelet Activity : Some derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been found to possess significant antiplatelet activity, providing a pathway for the development of new antiplatelet drugs (Chen et al., 2008).
Orientations Futures
Recent advances in the synthesis of imidazole derivatives highlight the potential for further development in this field . The regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications, is an area of ongoing research . The focus is on the bonds constructed during the formation of the imidazole and the functional group compatibility of the process .
Propriétés
IUPAC Name |
ethyl 4-(1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-8H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDYBNRKFOAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1H-imidazol-2-yl)benzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Indeno[1,2,3-CD]fluoranthene-D12](/img/structure/B3251640.png)


![Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-](/img/structure/B3251666.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)




![dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B3251715.png)